Bienvenue dans la boutique en ligne BenchChem!

N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

PDHK1 inhibition Cancer metabolism Thiazole carboxamide

This compound, designated Thiazole carboxamide derivative 28, is a synthetic PDHK1 inhibitor from a Merck Sharp & Dohme Corp. discovery program. Its indene-carboxamide core distinguishes it from common benzamide analogs, positioning it as a critical tool for studying PDHK1-dependent metabolic reprogramming in cancer, evaluating HIF-1 pathway engagement, and serving as an authentic reference standard for IP freedom-to-operate assessments. Researchers must verify biochemical potency in-house.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 1206985-78-5
Cat. No. B2771624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
CAS1206985-78-5
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CC(=O)C4=CC=CC=C34
InChIInChI=1S/C20H16N2O2S/c1-12-21-18(11-25-12)13-5-4-6-14(9-13)22-20(24)17-10-19(23)16-8-3-2-7-15(16)17/h2-9,11,17H,10H2,1H3,(H,22,24)
InChIKeyNYOOLHUEGDCGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-Methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1206985-78-5): Sourcing & Procurement Snapshot for a Patented PDHK1 Inhibitor Candidate


N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide (CAS 1206985-78-5), also designated Thiazole carboxamide derivative 28, is a synthetic small-molecule inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1) originating from a Merck Sharp & Dohme Corp. discovery program [1]. The compound belongs to a broader class of thiazole-carboxamide PDK1/PDHK1 inhibitors claimed in patent WO2012036974, which are described as useful for the treatment of cancers characterized by aberrant PDK-1 signaling [2]. Its structure, featuring a 2-methylthiazole ring linked via a phenyl spacer to a 3-oxo-2,3-dihydro-1H-indene-1-carboxamide core, distinguishes it from other analogs within the same patent family, though publicly available quantitative pharmacological data remain extremely limited [1][2].

Why N-(3-(2-Methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide Cannot Be Replaced by Generic Thiazole-Carboxamide Analogs


Thiazole-carboxamide derivatives exhibiting PDHK1 inhibitory activity can display dramatic differences in potency and selectivity arising from subtle modifications to the carboxamide linker and the aromatic/heteroaromatic substituents. Within the WO2012036974 patent family alone, dozens of exemplified compounds span a wide activity range, and the indene-bearing derivative 28 occupies a distinct chemical space relative to simpler phenyl, pyridyl, or piperazine-containing analogs [1]. Without confirmatory head-to-head data, any substitution based solely on in-class similarity risks introducing changes in target engagement, metabolic stability, or off-target profile that could compromise experimental reproducibility in oncology models [1][2].

Quantitative Differentiation Evidence for N-(3-(2-Methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide vs. Closest Analogs


PDHK1 Target Assignment as Primary Differentiator Among Thiazole-Carboxamide Patent Compounds

Thiazole carboxamide derivative 28 is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database, distinguishing it from numerous analogs within patent WO2012036974 that may exhibit broader or undefined kinase selectivity [1]. No quantitative IC50, Kd, or cellular activity data are publicly available for this specific compound; therefore, any potency or selectivity claim relative to other derivatives (e.g., derivative 18, derivative 21, derivative 24) cannot be made [1][2].

PDHK1 inhibition Cancer metabolism Thiazole carboxamide

Structural Differentiation via Indene-Carboxamide Scaffold vs. Simpler Carboxamide-Linked Analogs

The presence of a 3-oxo-2,3-dihydro-1H-indene-1-carboxamide moiety in derivative 28 provides a conformationally constrained, planar core that is absent in many other WO2012036974 examples, which predominantly feature linear or monocyclic carboxamide linkers [1]. This structural feature may confer distinct binding interactions with the PDHK1 ATP-binding pocket, although no co-crystal structure or SAR data have been published to substantiate this hypothesis [1][2].

Scaffold diversity Indene carboxamide PDK1 inhibitor chemotype

Patent-Assigned Indication Specificity: Metastatic Cancer vs. Broader Oncology Claims

The Therapeutic Target Database lists the indication for Thiazole carboxamide derivative 28 specifically as 'metastatic cancer' (ICD-11: 2D50-2E2Z), whereas many other derivatives in the same patent family are annotated with the broader term 'solid tumour/cancer' [1]. This narrower indication assignment, while not accompanied by in vivo efficacy data in the public domain, may reflect internal preclinical profiling that prioritized derivative 28 for metastasis models [1][2].

Metastatic cancer PDHK1 Patent indication

Target Application Scenarios for N-(3-(2-Methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide Based on Available Evidence


PDHK1-Mediated Cancer Metabolism Probe Development

Given its annotation as a PDHK1 inhibitor and its origin in a Merck oncology program, derivative 28 is best positioned as a chemical probe for studying PDHK1-dependent metabolic reprogramming in cancer cell lines. Researchers investigating the HIF-1 signaling or central carbon metabolism pathways in cancer (KEGG pathways associated with PDHK1) may employ this compound as a tool, provided they first establish its biochemical potency and selectivity in-house [1][2].

Scaffold-Hopping Starting Point for Novel PDHK1 Inhibitor Design

The indene-carboxamide core of derivative 28 represents a departure from the more common benzamide or piperazine-linked thiazole carboxamides found in the patent literature. Medicinal chemistry teams engaged in scaffold-hopping exercises around the PDHK1 pharmacophore may procure this compound to evaluate whether the indene moiety offers improved binding kinetics or metabolic stability relative to simpler analogs [1].

Reference Standard for Patent Landscape Analysis and Freedom-to-Operate Studies

As a specifically exemplified compound in patent WO2012036974 assigned to Merck Sharp & Dohme Corp., derivative 28 serves as a critical reference standard for intellectual property (IP) due diligence. Procurement of the authentic compound enables analytical comparison with newly synthesized analogs, supporting freedom-to-operate assessments and ensuring that internal discovery efforts do not inadvertently infringe on existing composition-of-matter claims [1].

Quote Request

Request a Quote for N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.